![molecular formula C19H19N3O4S2 B2597356 (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 325986-86-5](/img/structure/B2597356.png)
(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
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Description
This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzothiazoles are typically crystalline solids at room temperature and are moderately soluble in water .Scientific Research Applications
Chemosensory Applications
One study focuses on the synthesis of coumarin benzothiazole derivatives, including a compound structurally similar to the one of interest, for their potential as chemosensors for cyanide anions. These compounds exhibit a planar structure conducive to interaction with cyanide, leading to a change in fluorescence and color observable by the naked eye, suggesting their application in environmental monitoring and safety protocols (Wang et al., 2015).
Synthesis and Structural Analysis
Another aspect of research involves the synthesis and analysis of compounds with similar structural motifs for their potential applications in creating new materials or as intermediates in organic synthesis. Studies often involve microwave-assisted synthesis techniques to enhance efficiency and yield, providing insights into more sustainable and eco-friendly chemical synthesis approaches (Saeed, 2009).
Antimicrobial and Anticancer Applications
Several studies have investigated the synthesis of benzothiazole derivatives for their potential antimicrobial and anticancer activities. For example, compounds with the benzothiazole moiety have been evaluated against various cancer cell lines, demonstrating moderate to excellent efficacy. These findings suggest the potential use of these compounds in developing new therapeutic agents (Ravinaik et al., 2021).
Antiviral Activities
Research into thiazolide derivatives has also included their evaluation for antiviral activity, particularly against HIV. Compounds structurally related to benzothiazoles have been synthesized and assessed for their ability to inhibit the replication of HIV-1 and HIV-2, indicating their potential as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV therapy (Saeed et al., 2011).
Molecular Structure and Gelation Behavior
The gelation behavior of N-(thiazol-2-yl) benzamide derivatives has been explored to understand the role of methyl functionality and non-covalent interactions in gelation. This research provides insights into the development of new materials with potential applications in drug delivery systems and materials science (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-21-16-4-2-3-5-17(16)27-19(21)20-18(23)14-6-8-15(9-7-14)28(24,25)22-10-12-26-13-11-22/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBHSZAYIAORBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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